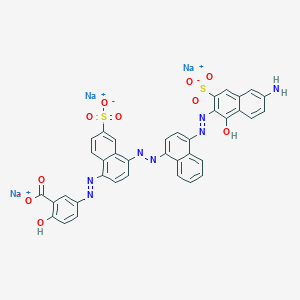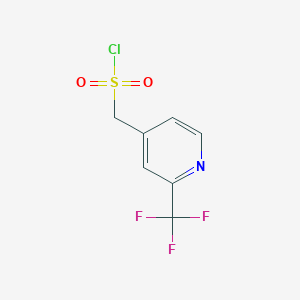
(2-(Trifluoromethyl)pyridin-4-YL)methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Trifluoromethyl)pyridin-4-YL)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5ClF3NO2S and a molecular weight of 259.63 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a methanesulfonyl chloride group. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethyl)pyridin-4-YL)methanesulfonyl chloride typically involves the reaction of (2-(Trifluoromethyl)pyridin-4-YL)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(2-(Trifluoromethyl)pyridin-4-YL)methanol+Methanesulfonyl chloride→(2-(Trifluoromethyl)pyridin-4-YL)methanesulfonyl chloride+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization.
化学反应分析
Types of Reactions
(2-(Trifluoromethyl)pyridin-4-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to (2-(Trifluoromethyl)pyridin-4-YL)methanesulfonamide using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidation reactions can convert the methanesulfonyl chloride group to a sulfonic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride or other hydride donors are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.
Sulfonate Esters: Formed from nucleophilic substitution with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
科学研究应用
(2-(Trifluoromethyl)pyridin-4-YL)methanesulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators.
Material Science: Employed in the synthesis of advanced materials, including polymers and coatings with unique properties.
Biological Research: Utilized in the modification of biomolecules for studying biological pathways and mechanisms.
Industrial Chemistry: Applied in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (2-(Trifluoromethyl)pyridin-4-YL)methanesulfonyl chloride is primarily based on its ability to act as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites in target molecules. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can modulate the activity of enzymes and receptors by covalent modification.
相似化合物的比较
Similar Compounds
(2-(Trifluoromethyl)pyridin-4-YL)methanol: The precursor to (2-(Trifluoromethyl)pyridin-4-YL)methanesulfonyl chloride, lacking the methanesulfonyl chloride group.
(2-(Trifluoromethyl)pyridin-4-YL)methanesulfonamide: A reduced form of the compound, where the methanesulfonyl chloride group is converted to a sulfonamide.
(2-(Trifluoromethyl)pyridin-4-YL)methanesulfonic acid: An oxidized form of the compound, where the methanesulfonyl chloride group is converted to a sulfonic acid.
Uniqueness
This compound is unique due to the presence of both a trifluoromethyl group and a methanesulfonyl chloride group. The trifluoromethyl group imparts significant electron-withdrawing properties, enhancing the reactivity of the methanesulfonyl chloride group. This combination makes the compound highly versatile for various synthetic applications, particularly in the development of pharmaceuticals and advanced materials.
属性
分子式 |
C7H5ClF3NO2S |
|---|---|
分子量 |
259.63 g/mol |
IUPAC 名称 |
[2-(trifluoromethyl)pyridin-4-yl]methanesulfonyl chloride |
InChI |
InChI=1S/C7H5ClF3NO2S/c8-15(13,14)4-5-1-2-12-6(3-5)7(9,10)11/h1-3H,4H2 |
InChI 键 |
VPXBDXHXJVZAPH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1CS(=O)(=O)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


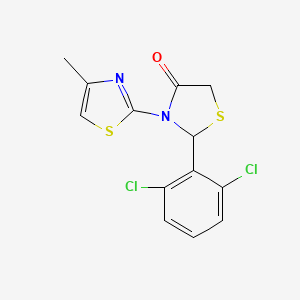
![2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide](/img/structure/B14163579.png)
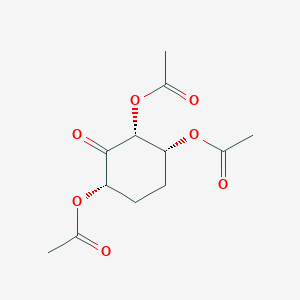

![(6E)-6-[4-(4-hydroxyanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163612.png)
![[(2R,3S,4R,6S)-6-[[(6S,7S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-3-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-yl] acetate](/img/structure/B14163617.png)
![2-({4-amino-5-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone](/img/structure/B14163621.png)

![4-[(Oxan-2-yl)oxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine](/img/structure/B14163636.png)
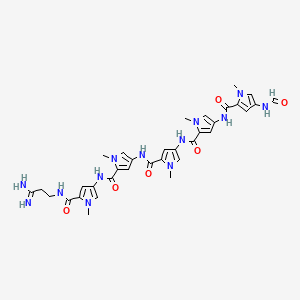
![N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14163644.png)
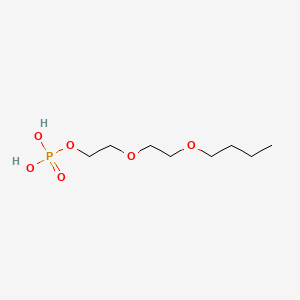
![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B14163652.png)
